molecular formula C18H20N2O B14402292 N-([1,1'-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide CAS No. 89473-75-6

N-([1,1'-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B14402292
CAS No.: 89473-75-6
M. Wt: 280.4 g/mol
InChI Key: IXVLUNSUUFKRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,1’-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide is a compound that belongs to the class of arylalkylamine derivatives This compound is characterized by the presence of a biphenyl group attached to a pyrrolidine ring through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide typically involves the reaction of 3-bromobiphenyl with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to acylation using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-([1,1’-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The biphenyl group allows for hydrophobic interactions with target proteins, while the pyrrolidine ring can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-([1,1’-Biphenyl]-4-yl)-2-(pyrrolidin-1-yl)acetamide
  • N-([1,1’-Biphenyl]-2-yl)-2-(pyrrolidin-1-yl)acetamide
  • N-([1,1’-Biphenyl]-3-yl)-2-(morpholin-1-yl)acetamide

Uniqueness

N-([1,1’-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide is unique due to the specific positioning of the biphenyl group at the 3-position, which can influence its binding affinity and selectivity towards molecular targets. This structural feature distinguishes it from other similar compounds and can result in different biological activities .

Properties

CAS No.

89473-75-6

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

N-(3-phenylphenyl)-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C18H20N2O/c21-18(14-20-11-4-5-12-20)19-17-10-6-9-16(13-17)15-7-2-1-3-8-15/h1-3,6-10,13H,4-5,11-12,14H2,(H,19,21)

InChI Key

IXVLUNSUUFKRGK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.